molecular formula C18H18BrClN2O4 B5965923 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B5965923
M. Wt: 441.7 g/mol
InChI Key: NCGYVDWWACTINI-ODCIPOBUSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and methoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide apart is its unique combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both bromine and chlorine atoms, along with hydroxyl and methoxy groups, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O4/c1-10-4-13(5-11(2)17(10)20)26-9-16(23)22-21-8-12-6-14(19)18(24)15(7-12)25-3/h4-8,24H,9H2,1-3H3,(H,22,23)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGYVDWWACTINI-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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